molecular formula C14H21BN2O4 B2430520 Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate CAS No. 2304635-45-6

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate

Cat. No.: B2430520
CAS No.: 2304635-45-6
M. Wt: 292.14
InChI Key: AAMVFZOJYQUKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate is a chemical compound with the molecular formula C14H21BN2O4. It is known for its unique structure, which includes a pyrimidine ring substituted with a dioxaborolane group. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate typically involves the reaction of 2-bromo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with ethyl acetate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidines depending on the coupling partner.

Scientific Research Applications

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: In the development of probes and sensors for biological studies.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
  • Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
  • Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Uniqueness

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate is unique due to its pyrimidine ring, which provides additional sites for functionalization compared to similar compounds. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives.

Properties

IUPAC Name

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-6-19-12(18)7-11-16-8-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMVFZOJYQUKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.